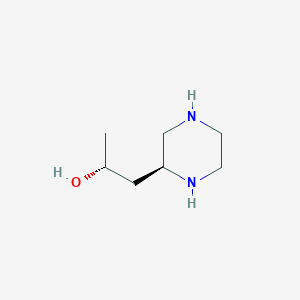

2(S)-(2(R)-Hydroxypropyl)piperazine

Description

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2R)-1-[(2S)-piperazin-2-yl]propan-2-ol |

InChI |

InChI=1S/C7H16N2O/c1-6(10)4-7-5-8-2-3-9-7/h6-10H,2-5H2,1H3/t6-,7+/m1/s1 |

InChI Key |

WGFDTIUUNPMEQD-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@H](C[C@H]1CNCCN1)O |

Canonical SMILES |

CC(CC1CNCCN1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2(S)-(2(R)-Hydroxypropyl)piperazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it an indispensable building block in the design of novel therapeutics.[3][4] The introduction of stereocenters into the piperazine ring, creating chiral derivatives, adds a layer of complexity and specificity, allowing for fine-tuned interactions with biological targets. This guide focuses on a specific, yet potentially significant, chiral derivative: 2(S)-(2(R)-Hydroxypropyl)piperazine. While direct and extensive literature on this precise stereoisomer is limited, this document aims to provide a comprehensive technical overview by drawing upon established principles of piperazine chemistry, stereoselective synthesis, and the known properties of structurally related analogs.

Physicochemical Properties: A Predictive Analysis

Due to the absence of specific experimental data for this compound in publicly available literature, we can infer its likely physicochemical properties based on the well-characterized parent piperazine molecule and related substituted derivatives.[5][6]

Core Structural Features and Predicted Characteristics

The structure of this compound features a piperazine ring substituted at the 2-position with a (R)-hydroxypropyl group. The stereochemistry at both chiral centers (S at the piperazine ring and R at the hydroxypropyl side chain) is crucial for its three-dimensional conformation and subsequent biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₇H₁₆N₂O | Based on structural composition. |

| Molecular Weight | 144.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Many simple substituted piperazines exist in this state.[5] |

| Melting Point | Expected to be low. | The parent piperazine has a melting point of 109-112 °C, but the addition of a flexible, hydroxylated side chain may disrupt crystal packing, leading to a lower melting point. |

| Boiling Point | Predicted to be higher than piperazine (145-146 °C). | The presence of the hydroxypropyl group will increase the molecular weight and introduce hydrogen bonding capabilities, leading to a higher boiling point. |

| Solubility | Expected to be freely soluble in water and polar organic solvents. | The piperazine core is highly soluble in water, and the hydroxyl group on the side chain will further enhance aqueous solubility through hydrogen bonding.[5][6] |

| pKa Values | Two pKa values are expected, similar to piperazine (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8). | The basicity of the two nitrogen atoms in the piperazine ring is a defining characteristic. The substituent at the 2-position may have a minor electronic effect on these values.[5] |

| LogP | Predicted to be low (hydrophilic). | The presence of two amine groups and a hydroxyl group will contribute to a low octanol-water partition coefficient. |

The Importance of Stereochemistry

The defined stereochemistry, (2S, 5R), dictates the spatial arrangement of the hydroxypropyl group relative to the piperazine ring. This fixed orientation is critical in drug-receptor interactions, as biological targets are often highly stereoselective. The specific arrangement of hydrogen bond donors (the two NH groups and the OH group) and the hydrophobic methyl group on the side chain creates a unique pharmacophore that will govern its biological activity.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure substituted piperazines is a significant area of research, with several established strategies.[7][8][9] The synthesis of this compound would require a method that controls the stereochemistry at two adjacent chiral centers. A plausible and efficient approach involves starting from a chiral precursor, a strategy often referred to as a "chiral pool" synthesis.[10][11]

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a chiral amino acid, a common and readily available starting material for the synthesis of chiral heterocycles.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The chemical shifts and coupling constants of the protons on the piperazine ring and the hydroxypropyl side chain would confirm the connectivity. 2D NMR techniques like COSY and HSQC would be used to assign all proton and carbon signals definitively. The diastereomeric purity could be assessed by chiral NMR spectroscopy or by derivatization with a chiral agent. [12][13][14]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments could provide further structural information. [15]* Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique would be employed to determine the enantiomeric and diastereomeric purity of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C-N bond vibrations, confirming the presence of the key functional groups.

Potential Pharmacological Properties and Biological Significance

While no specific pharmacological data for this compound has been reported, the broader class of piperazine derivatives exhibits a wide spectrum of biological activities. [4][16]The presence of both a chiral piperazine core and a hydroxylated side chain suggests several potential areas of pharmacological relevance.

Central Nervous System (CNS) Activity

Many piperazine derivatives are known to interact with neurotransmitter receptors in the CNS. [17][18]The structural features of this compound, particularly the basic nitrogen atoms, make it a candidate for interaction with receptors such as:

-

Serotonin (5-HT) Receptors: Various substituted piperazines are potent ligands for different 5-HT receptor subtypes, with applications as antidepressants and anxiolytios.

-

Dopamine (D₂) Receptors: Arylpiperazines are a well-known class of D₂ receptor antagonists used in the treatment of psychosis.

-

Opioid Receptors: Certain complex piperazine derivatives have shown potent agonist activity at both mu and delta opioid receptors, suggesting potential as novel analgesics. [19]

Caption: Potential CNS targets for this compound.

Antimicrobial and Antiparasitic Activity

The piperazine ring is a key component of several antimicrobial and antiparasitic drugs. [1][20]The mechanism of action often involves interference with crucial biological pathways in the pathogen. The specific stereochemistry and the presence of a hydroxyl group in the target molecule could lead to novel interactions with microbial enzymes or receptors.

Enzyme Inhibition

The ability of the piperazine nitrogens to be protonated at physiological pH allows them to participate in electrostatic interactions within enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor. This combination of features suggests that this compound or its derivatives could be investigated as inhibitors for various enzyme classes, such as kinases, proteases, or acetylcholinesterases.

Future Directions and Applications

This compound represents a valuable, yet underexplored, chiral building block for drug discovery. Its synthesis, while requiring careful stereocontrol, is achievable through established synthetic methodologies.

Future research should focus on:

-

Definitive Synthesis and Characterization: The first crucial step is the unambiguous synthesis and full analytical characterization of this specific stereoisomer to establish its precise physicochemical properties.

-

Pharmacological Screening: A broad-based pharmacological screening against a panel of CNS receptors, microbial strains, and key enzymes would be invaluable in identifying its primary biological targets.

-

Analgesic Potential: Given that structurally related compounds exhibit potent analgesic properties, investigating its activity in pain models is a promising avenue. [19]* Library Synthesis: This molecule can serve as a versatile scaffold for the creation of a library of more complex derivatives by functionalizing the two nitrogen atoms, leading to the discovery of novel therapeutic agents. [21]

Conclusion

References

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. CN1629146A.

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US20080051579A1.

- Piperazine derivatives and their use as synthesis intermediates. WO2004065360A2.

- Synthesis method of chiral piperazinone derivative. CN108129404B.

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Recent Research in Science and Technology. [Link]

-

Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US-7786306-B2. PubChem. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications. [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2022). Acta Chimica Slovenica. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2017). Organic & Biomolecular Chemistry. [Link]

-

Characterization of an Aryl Piperazine/2-Hydroxypropyl-β-cyclodextrin Inclusion Complex. (2020). Journal of Molecular Liquids. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). The Journal of Organic Chemistry. [Link]

-

Mastering chiral substituted 2-oxopiperazines. (2010). Tetrahedron: Asymmetry. [Link]

-

A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. (2014). Organic Letters. [Link]

-

Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. [Link]

- Method for producing 5-hydroxypiperidine-2-carboxylic acid. US9790181B2.

- Alkylated piperazine compounds. US20130116245A1.

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2021). Chemistry Proceedings. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2022). RSC Advances. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2012). Auburn University Electronic Theses and Dissertations. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

-

3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. (2003). Journal of Medicinal Chemistry. [Link]

-

Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (2012). Auburn University Electronic Theses and Dissertations. [Link]

-

PIPERAZINES. Ataman Kimya. [Link]

-

Synthesis and Physicochemical Properties of [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion. (2021). Molecules. [Link]

-

2,5-DIMETHYLPIPERAZINE, (2S,5S)-. Inxight Drugs. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. etd.auburn.edu [etd.auburn.edu]

- 16. researchgate.net [researchgate.net]

- 17. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis Pathways for Chiral Hydroxypropyl Piperazines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary: The Chiral Piperazine Scaffold

The 1-(2-hydroxypropyl)piperazine moiety is a privileged pharmacophore found in a wide array of bioactive molecules, including antipsychotics, antifungal agents, and urological drugs. The introduction of the hydroxypropyl group creates a stereogenic center at the C2 position of the propyl chain.

The biological activity of these drugs is often strictly governed by this chirality. For instance, the (

This guide details three distinct, field-validated pathways for synthesizing chiral hydroxypropyl piperazines, ranging from direct regioselective alkylation to catalytic kinetic resolution.

Mechanistic Pathways & Strategic Selection

Pathway A: Direct Regioselective Ring Opening (The "Retention" Route)

This is the most atom-economical route. It involves the nucleophilic attack of piperazine on a chiral epoxide (e.g., (

-

Mechanism: The reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophilic nitrogen of the piperazine attacks the less hindered terminal carbon (methylene) of the epoxide.

-

Stereochemistry: Because the nucleophile attacks the terminal carbon, the chiral center (C2) is not inverted. The configuration of the starting material is retained .

-

(

)-Propylene Oxide

-

-

Challenge: Regioselectivity is generally high (>95:5), but preventing bis-alkylation (reaction at both piperazine nitrogens) requires kinetic control.

Pathway B: Hydrolytic Kinetic Resolution (HKR) (The "Enrichment" Route)

When chiral starting materials are expensive or unavailable, the Jacobsen Hydrolytic Kinetic Resolution (HKR) is the industry standard for resolving racemic terminal epoxides before piperazine coupling.

-

Mechanism: A chiral (salen)Co(III) complex catalyzes the hydrolysis of one epoxide enantiomer significantly faster than the other.

-

Outcome: Starting with racemic epichlorohydrin, one obtains highly enantioenriched unreacted epoxide (e.g., >99% ee) and the corresponding diol. The resolved epoxide is then reacted with piperazine.

Pathway C: The Epichlorohydrin-Phthalimide Route (The "Pharma" Route)

Common in GMP manufacturing (e.g., Linezolid synthesis), this route builds the piperazine core stepwise or uses a protected nitrogen to ensure mono-substitution.

-

Mechanism: (

)-Epichlorohydrin is opened by a nucleophile (often phthalimide or an aniline), followed by ring closure to reform the epoxide (with inversion), and final opening by the second amine.

Visualization of Reaction Logic[1]

Figure 1: Decision tree for synthesis pathways. Pathway A (Top) uses chiral pool reagents for direct retention. Pathway B (Bottom) uses catalytic resolution for racemic precursors.

Detailed Experimental Protocols

Protocol 1: Direct Synthesis from ( )-Propylene Oxide

Objective: Synthesis of (

Reagents:

-

Piperazine (anhydrous): 86.1 g (1.0 mol)

-

(

)-Propylene Oxide: 11.6 g (0.2 mol) [>99% ee] -

Methanol (HPLC grade): 200 mL

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (1.0 mol) in methanol (150 mL).

-

Expert Insight: A 5-fold molar excess of piperazine is critical. It statistically favors mono-alkylation over di-alkylation. The unreacted piperazine is easily recovered.

-

-

Addition: Cool the solution to 0–5 °C using an ice bath. Add (

)-propylene oxide (0.2 mol) dissolved in 50 mL methanol dropwise over 60 minutes.-

Causality: Slow addition at low temperature prevents localized hotspots that could lead to polymerization or racemization, although racemization is rare under these conditions.

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65 °C) for 4–6 hours. Monitor consumption of epoxide by TLC (stained with KMnO4) or GC-MS.

-

Work-up: Cool the mixture. Remove methanol under reduced pressure (rotary evaporator).

-

Purification:

-

The residue contains the product and excess piperazine.[1]

-

Distillation: Distill off the excess piperazine under high vacuum (bp ~146 °C at 760 mmHg, lower at vacuum).

-

Fractionation: Collect the product fraction (bp ~120–125 °C at 10 mmHg).

-

-

Yield/Data: Expected yield: 85–90%. Optical rotation

should match literature values for the (

Protocol 2: Jacobsen HKR of Epichlorohydrin

Objective: Preparation of enantioenriched (

Reagents:

-

Racemic Epichlorohydrin: 1.0 mol

-

(

)-Co(salen) Catalyst (Jacobsen’s Catalyst): 0.5 mol% -

Acetic Acid: 2.0 mol% (activator)

-

Water: 0.55 mol

Methodology:

-

Catalyst Activation: Dissolve the Co(salen) precatalyst in minimal toluene. Add acetic acid and stir open to air for 1 hour to generate the active Co(III) species. Remove solvent in vacuo.[1][2]

-

Resolution: Add racemic epichlorohydrin to the active catalyst. Cool to 0 °C.

-

Hydrolysis: Slowly add water (0.55 eq) over 1 hour. Stir at room temperature for 12–16 hours.

-

Separation: Distill the reaction mixture at ambient temperature under high vacuum. The volatile (

)-epichlorohydrin distills over, while the high-boiling diol and catalyst remain in the pot. -

Coupling: React the resolved (

)-epichlorohydrin with piperazine using Protocol 1 conditions (or using NaHCO3/Ethanol if HCl scavenging is needed).

Analytical Validation (Self-Validating System)

Trustworthiness in chiral synthesis relies on rigorous analytical confirmation. You cannot assume stereochemistry; you must measure it.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use the following validated conditions:

| Parameter | Condition |

| Column | Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Piperazine has weak absorbance; low wavelength is required) |

| Temperature | 25 °C |

| Retention Times | ( |

Note: If UV detection is difficult due to lack of chromophores, derivatize the secondary alcohol with benzoyl chloride or 3,5-dinitrobenzoyl chloride to enhance UV visibility and potentially improve chiral recognition.

Data Comparison of Methods

| Feature | Pathway A: Direct Opening | Pathway B: Jacobsen HKR | Pathway C: Stepwise (Linezolid-type) |

| Starting Material | ( | ( | ( |

| Atom Economy | High (100% incorporated) | Medium (50% max yield of epoxide) | Low (requires protecting groups) |

| Steps | 1 | 2 (Resolution + Coupling) | 3+ |

| Enantiomeric Purity | >98% (Dependent on SM) | >99% (Tunable via conversion) | >98% |

| Scalability | Excellent (Flow compatible) | Good (Batch) | Good (Pharma standard) |

References

-

Regioselective Ring Opening of Epoxides

-

Jacobsen Hydrolytic Kinetic Resolution

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936–938.

-

-

Industrial Synthesis of Piperazine Derivatives

-

"Process for making hydroxyethyl piperazine compounds."[9] Google Patents, WO2017011283A1.

-

-

Chiral HPLC Separation

-

Linezolid Intermediate Synthesis

-

Madhusudhan, G., et al. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011, 3(5): 168-175.

-

Sources

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. mdpi.com [mdpi.com]

- 3. chegg.com [chegg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Regarding initial ring opening of propylene oxide in its copolymerization with CO2 catalyzed by a cobalt(III) porphyrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2(S)-(2(R)-Hydroxypropyl)piperazine: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. 2(S)-(2(R)-Hydroxypropyl)piperazine, a heterocyclic compound featuring two stereocenters, represents a key building block in the synthesis of various pharmacologically active agents. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds across numerous therapeutic areas, including antiviral, antibacterial, and anticancer agents.[1][2][3] The specific stereochemistry of this compound dictates its three-dimensional arrangement, which is critical for its interaction with biological targets and, consequently, its efficacy and safety profile.

Predicted Spectroscopic Data

The structural and stereochemical integrity of this compound can be unequivocally established through a combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.[4][5]

Expected Data:

| Technique | Parameter | Predicted Value | Interpretation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 145.1335 | Protonated molecular ion, confirming the molecular weight of 144.21 g/mol . |

| High-Resolution MS (HRMS) | Exact Mass [M+H]⁺ | 145.1335 (for C₇H₁₇N₂O⁺) | Confirms the elemental composition (C₇H₁₆N₂O) with high accuracy (typically < 5 ppm mass error), distinguishing it from other isobaric compounds.[4] |

Fragmentation Pattern: The fragmentation of the molecular ion in tandem MS (MS/MS) experiments would be expected to yield characteristic product ions. The most likely fragmentation pathways would involve the loss of the hydroxypropyl side chain and cleavage of the piperazine ring.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring high-resolution mass spectra is crucial for unambiguous molecular formula confirmation.

Caption: Workflow for HRMS Analysis.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as methanol/water (1:1) with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization: Operate the ESI source in positive ion mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Process the acquired spectrum to determine the accurate mass of the [M+H]⁺ ion and use this to calculate the elemental composition.

Causality Behind Choices: The use of ESI is ideal for polar molecules like this compound. Formic acid is added to the solvent to ensure efficient protonation of the basic nitrogen atoms in the piperazine ring, leading to a strong [M+H]⁺ signal.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected Data:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3400-3200 (broad) |

| N-H (Amine) | Stretching | 3350-3250 (medium) |

| C-H (Aliphatic) | Stretching | 2950-2850 (strong) |

| N-H (Amine) | Bending | 1650-1580 (medium) |

| C-O (Alcohol) | Stretching | 1150-1050 (strong) |

| C-N (Amine) | Stretching | 1250-1020 (medium) |

Interpretation: The IR spectrum will provide clear evidence for the presence of the key functional groups: the hydroxyl group (broad O-H stretch), the secondary amine in the piperazine ring (N-H stretch and bend), and the aliphatic C-H bonds of the piperazine ring and the hydroxypropyl side chain.[7][8]

Experimental Protocol: Infrared Spectroscopy

Caption: Workflow for ATR-FTIR Spectroscopy.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the resulting spectrum by performing a background subtraction and identifying the wavenumbers of the major absorption bands.

Causality Behind Choices: The ATR technique is a modern, rapid, and reliable method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[10][11][12]

Predicted ¹H NMR Data (in D₂O, 400 MHz):

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| CH₃ (propyl) | ~1.1 | Doublet (d) | 3H | Shielded methyl group coupled to the adjacent CH. |

| CH₂ (piperazine) | 2.5 - 3.2 | Multiplet (m) | 8H | Protons on the piperazine ring, forming a complex multiplet due to coupling with each other and adjacent protons. |

| CH (propyl) | ~3.8 | Multiplet (m) | 1H | Deshielded by the adjacent hydroxyl group and coupled to the methyl and methylene protons. |

| CH₂ (propyl) | ~2.6 | Multiplet (m) | 2H | Methylene group on the propyl side chain, adjacent to the piperazine ring. |

Predicted ¹³C NMR Data (in D₂O, 100 MHz):

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (propyl) | ~20 | Shielded, aliphatic methyl carbon. |

| CH₂ (piperazine) | 45 - 55 | Aliphatic carbons of the piperazine ring. |

| CH (piperazine) | ~60 | Carbon in the piperazine ring bearing the side chain. |

| CH₂ (propyl) | ~60 | Methylene carbon of the propyl side chain. |

| CH (propyl) | ~68 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

2D NMR for Structural Confirmation:

-

COSY (Correlation Spectroscopy): Would confirm the coupling between the CH₃ and CH protons of the hydroxypropyl group, as well as the connectivity within the piperazine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, definitively establishing the connection of the hydroxypropyl side chain to the piperazine ring.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR Structural Elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire two-dimensional spectra, including COSY, HSQC, and HMBC, to establish connectivity.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all signals and confirm the molecular structure.

Causality Behind Choices: D₂O is a suitable solvent due to the compound's polarity and allows for the exchange of labile N-H and O-H protons, simplifying the spectrum. A high-field spectrometer is essential to resolve complex multiplets and increase sensitivity for ¹³C and 2D experiments.[13][14]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural and stereochemical confirmation of this compound. By leveraging the complementary information provided by mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chiral building block. The provided protocols, grounded in established scientific principles, are designed to yield high-quality, reproducible data essential for regulatory submissions and the successful advancement of new chemical entities.

References

- Li, J., et al. (2025). A New Azaphilone Derivative from the Co-culture of Aspergillus versicolor and Aspergillus chevalieri.

- Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Al-Ghorbani, M., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.

- Vulcanchem. (n.d.). (S)-2-Hydroxymethyl-piperazine - 126872-94-4.

- Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.

- (2026, January 22).

- Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide.

- Green, K., et al. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.

- (2023, September 30).

- (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Gunasekaran, S., & Anita, B. (n.d.).

- The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- Green, K., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed.

- ChemicalBook. (n.d.). 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-(2-Hydroxyethyl)piperazine(103-76-4)IR1.

- (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Sigma-Aldrich. (n.d.). Piperazines.

- United Nations Office on Drugs and Crime. (n.d.).

- ResearchGate. (n.d.).

- (2024, December 27).

- (2023, November 29). The Effect of Monodentate Co-Ligands on the Properties of Pt(II)

- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.

- Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

- LookChem. (n.d.). Cas 5857-71-6,Semiphorone.

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Fig. S6 IR spectra of PAIs 7a and 7b.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. iris.unibas.it [iris.unibas.it]

- 5. preprints.org [preprints.org]

- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Commercial Availability and Synthesis of 2(S)-(2(R)-Hydroxypropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its tunable basicity, make it an invaluable component in the design of drugs targeting a diverse range of biological targets. The piperazine motif is a key structural feature in blockbuster drugs such as the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibiotic Ciprofloxacin.

The introduction of stereocenters into the piperazine scaffold dramatically expands the chemical space available for drug design. Chiral substituents can lead to improved potency, selectivity, and pharmacokinetic profiles by optimizing the three-dimensional fit of a molecule within its biological target. 2(S)-(2(R)-Hydroxypropyl)piperazine is a chiral building block of particular interest, combining the benefits of the piperazine core with two specific stereocenters. The secondary alcohol provides an additional point for hydrogen bonding or further functionalization, while the defined stereochemistry is crucial for achieving enantioselective interactions with chiral biological molecules like proteins and enzymes.

Commercial Landscape Assessment

A thorough search of major chemical supplier catalogs, including but not limited to Thermo Scientific, TCI America, and Apollo Scientific, reveals that while a variety of piperazine derivatives are commercially available, this compound is not offered as a stock item. The available related compounds are typically non-chiral or have different substitution patterns.

| Compound | CAS Number | Typical Suppliers | Notes |

| 1-(2-Hydroxyethyl)piperazine | 103-76-4 | Thermo Scientific, TCI America, Chem-Impex | Non-chiral analogue.[2][3][4][5][6][7][8][9][10][11][12] |

| 1,4-Bis(2-hydroxyethyl)piperazine | 122-96-3 | Cheméo (database) | Disubstituted, non-chiral.[13] |

| Piperazine (Anhydrous) | 110-85-0 | Multiple | Unsubstituted parent compound.[14] |

| HEPPS | 16052-06-5 | Research Donors | A related zwitterionic buffer.[15] |

The absence of this specific diastereomer from commercial catalogs strongly suggests that it is a specialty chemical that must be synthesized on demand. Researchers requiring this compound should therefore consider a custom synthesis service from a contract research organization (CRO) or an in-house synthesis campaign.

Proposed Synthetic Strategy

The most direct and stereochemically controlled route to synthesize this compound is through the nucleophilic ring-opening of a chiral epoxide with a chiral piperazine derivative. This approach ensures the desired stereochemistry at both chiral centers.

The proposed synthesis involves the reaction of commercially available (S)-2-methylpiperazine with (R)-propylene oxide. (S)-2-methylpiperazine can be synthesized from L-alanine, a readily available chiral amino acid, as described in the literature.[16] (R)-propylene oxide is also a commercially available chiral building block.

The reaction is typically carried out in a protic solvent such as methanol or ethanol. The secondary amine of (S)-2-methylpiperazine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring, resulting in the desired product.

Experimental Protocol: Synthesis of this compound

-

Preparation of (S)-2-Methylpiperazine: Synthesize (S)-2-methylpiperazine from L-alanine following established literature procedures.[16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-methylpiperazine (1.0 equivalent) in methanol.

-

Addition of Epoxide: Cool the solution to 0 °C in an ice bath. Slowly add (R)-propylene oxide (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to afford the pure this compound.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)piperazine, 98.5% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. thomassci.com [thomassci.com]

- 4. 103-76-4 Cas No. | 1-(2-Hydroxyethyl)piperazine | Apollo [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(2-Hydroxyethyl)piperazine, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-(2-Hydroxyethyl)piperazine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. N-(2-Hydroxyethyl)piperazine, 98.5% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. N-(2-Hydroxyethyl)piperazine, 98.5% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-(2-Hydroxyethyl)piperazine | CAS#:103-76-4 | Chemsrc [chemsrc.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Piperazine price,buy Piperazine - chemicalbook [m.chemicalbook.com]

- 15. rpicorp.com [rpicorp.com]

- 16. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

Literature review on the use of piperazine derivatives in drug discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] This guide provides a comprehensive exploration of the use of piperazine derivatives in drug discovery, delving into the core principles of their design, synthesis, and application across a spectrum of therapeutic areas. As a privileged scaffold, the piperazine moiety offers a unique combination of structural rigidity and synthetic tractability, allowing for the fine-tuning of physicochemical and pharmacokinetic properties essential for therapeutic efficacy.[4][5][6]

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Core

The widespread adoption of the piperazine scaffold in drug design is not coincidental; it is rooted in a unique confluence of physicochemical attributes that positively influence a molecule's journey through the body.[1]

Tunable Basicity and Enhanced Solubility: As a diprotic base, piperazine possesses two distinct pKa values, enabling it to be protonated under physiological conditions.[1] This characteristic is pivotal for forming stable salts, which can significantly improve aqueous solubility and enhance formulation characteristics.[1] The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1][6][7] This inherent polarity often leads to greater water solubility, which can, in turn, contribute to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]

Structural Rigidity and Conformational Flexibility: The piperazine ring primarily adopts a chair conformation, which imparts a degree of rigidity to the molecule. This constrained conformation can be advantageous for locking a drug molecule into a bioactive conformation required for target binding.[4][5] However, the ring also possesses a degree of conformational flexibility, allowing it to adapt to the topology of various binding sites.[4][5] This balance of rigidity and flexibility is a key contributor to its "privileged" status.

Synthetic Versatility: The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, readily amenable to a wide range of chemical modifications.[4][5] This allows medicinal chemists to systematically introduce a diverse array of substituents to modulate properties such as lipophilicity, metabolic stability, and target selectivity.[4][5]

Strategic Applications of Piperazine Derivatives in Major Therapeutic Areas

The adaptability of the piperazine scaffold has led to its successful incorporation into drugs targeting a wide array of diseases.

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders due to their ability to interact with various neurotransmitter receptors and, in some cases, cross the blood-brain barrier.[8][9] Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[8][10][11][12][13]

-

Antipsychotics: Atypical antipsychotics like olanzapine and clozapine incorporate a piperazine moiety that is crucial for their multi-receptor binding profile, particularly at dopamine D2 and serotonin 5-HT2A receptors.[1][8] This multi-target engagement is believed to contribute to their improved side-effect profiles compared to older, "typical" antipsychotics.

-

Antidepressants: Drugs like vortioxetine utilize the piperazine scaffold to modulate serotonin transporter (SERT) activity and interact with various serotonin receptor subtypes, leading to a broad spectrum of antidepressant and anxiolytic effects.[9]

The following diagram illustrates the general mechanism of action for many piperazine-containing antipsychotic drugs.

Caption: Antipsychotic drug action via D2 and 5-HT2A receptor antagonism.[1]

Oncology

The piperazine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly in the development of kinase inhibitors.[8][14] The piperazine ring often acts as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[8]

-

Kinase Inhibitors: Imatinib, a groundbreaking drug for the treatment of chronic myeloid leukemia, features a piperazine moiety that is critical for its selectivity and pharmacokinetic profile.[4][8] Similarly, palbociclib, a CDK4/6 inhibitor used in breast cancer therapy, incorporates a piperazine ring.[8] The basicity of the piperazine can also be exploited to form a salt bridge with acidic residues, such as aspartate, in the hinge region of the kinase, enhancing binding affinity.[1]

The table below summarizes the activity of selected piperazine derivatives against various cancer cell lines.

| Compound | Cancer Type | Cell Line | Activity (GI50/IC50) | Reference |

| Derivative 17 | Colon Cancer | KM12 | -84.40% growth | [15] |

| CNS Cancer | SF-539, SNB-75 | >-80% reduction | [15] | |

| Melanoma | SK-MEL-5 | -98.17% growth | [15] | |

| Compound 23 | Breast Cancer | MDA-MB-468 | GI50 = 1.00 μM | [15] |

| Compound 25 | Non-small cell lung cancer | HOP-92 | GI50 = 1.35 μM | [15] |

| Compound 28 | Colon Cancer | COLO-205 | -90.33% growth | [15] |

| Melanoma | SK-MEL-5 | -92.46% growth | [15] | |

| Compound 31 | Leukemia | MOLT-4 | -98.81% growth | [15] |

| C505 | Leukemia | K562 | GI50 < 0.16 μM | [16] |

| Cervical Cancer | HeLa | GI50 < 0.16 μM | [16] | |

| Gastric Cancer | AGS | GI50 < 0.16 μM | [16] |

Infectious Diseases

Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, viruses, and parasites.[17][18][19]

-

Antiviral Agents: A number of FDA-approved antiviral drugs contain the piperazine scaffold.[17] Research has shown that piperazine derivatives can inhibit viral replication through various mechanisms, including targeting viral enzymes and capsid proteins.[17][20] For instance, some derivatives have shown potent activity against the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[17]

-

Antibacterial Agents: The structural versatility of piperazine allows for the development of potent antibacterial agents, including those effective against multidrug-resistant (MDR) strains.[18][21][22] Modifications to the piperazine ring, such as the incorporation of electron-withdrawing groups, have been shown to enhance antibacterial activity.[18][21]

Synthesis and Functionalization of the Piperazine Scaffold

The synthetic accessibility of the piperazine core is a key driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed to produce a diverse range of functionalized piperazine derivatives.

Classical Synthetic Approaches

Traditional methods for synthesizing N,N'-disubstituted piperazines often involve nucleophilic substitution reactions where a piperazine nucleus reacts with electrophilic alkyl halides or epoxides.[4] While effective, these methods can sometimes lack selectivity when preparing unsymmetrical derivatives.[4]

Modern Synthetic Methodologies

More advanced synthetic strategies have been developed to improve efficiency, selectivity, and scalability.[4]

-

Transition-Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination and Ullmann-type N-arylation have become indispensable tools for constructing N-aryl and N-heteroaryl piperazine derivatives.[4] These methods offer a high degree of control and allow for the introduction of a wide range of aromatic and heteroaromatic moieties.

-

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of piperazine derivatives.[4]

-

C-H Functionalization: Recent advances in C-H functionalization have opened up new avenues for directly modifying the carbon skeleton of the piperazine ring.[23] This allows for the introduction of substituents at positions other than the nitrogen atoms, greatly expanding the accessible chemical space.[23]

The following diagram outlines a general workflow for the discovery of piperazine-based drug candidates.

Caption: General workflow for the discovery of piperazine-based drug candidates.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines

This protocol provides a representative example of a modern synthetic method used to generate piperazine derivatives.

Materials:

-

Aryl halide (1.0 mmol)

-

Piperazine (1.2 mmol)

-

Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, palladium catalyst, and ligand.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the piperazine and the base to the reaction vessel under the inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Self-Validation: The success of the reaction can be validated by obtaining the expected product with a high yield and purity, confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The protocol's robustness can be assessed by its applicability to a range of aryl halides with varying electronic and steric properties.

Future Perspectives and Conclusion

The piperazine scaffold continues to be an indispensable tool in the medicinal chemist's arsenal.[8] Its unique combination of physicochemical properties and synthetic accessibility ensures its continued prominence in the development of novel therapeutics.[6] Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient and selective methods for piperazine functionalization, particularly C-H activation, will further expand the chemical diversity of piperazine-based libraries.[23]

-

Polypharmacology: The ability of the piperazine scaffold to interact with multiple targets can be strategically harnessed to design multi-target ligands for complex diseases like cancer and neurodegenerative disorders.[1]

-

Bioisosteric Replacement: Exploring bioisosteres of the piperazine ring can lead to compounds with improved pharmacokinetic profiles and reduced off-target effects.[2][24][25]

References

- An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19).

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).

- The medicinal chemistry of piperazines: A review - Scilit. (n.d.).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15).

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed. (n.d.).

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (2023, February 16).

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28).

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - Ingenta Connect. (2021, February 1).

- Role of piperazine scaffolds in medicinal chemistry - Benchchem. (n.d.).

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020, September 9).

- Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (n.d.).

- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.).

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. (n.d.).

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (2024, October 2).

- The medicinal chemistry of piperazines: A review - PubMed. (n.d.).

- Piperazine Bioisosteres for Drug Design - Enamine. (n.d.).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024, April 18).

- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (2025, March 15).

- Piperazine Bioisosteres for Drug Design - Enamine. (n.d.).

- The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF - ResearchGate. (2025, August 9).

- Piperazine - Wikipedia. (n.d.).

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. (2025, June 19).

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - ResearchGate. (2022, June).

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed. (2025, June 19).

- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).

- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (2025, April 23).

- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents. (n.d.).

- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. (2025, August 4).

- Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors - Bentham Science. (2023, June 1).

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | ACS Medicinal Chemistry Letters. (2022, June 28).

- Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed. (2017, October 15).

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. (n.d.).

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (n.d.).

- Basic Bioisosteres | Cambridge MedChem Consulting. (2022, July 5).

- Bioisosterism - Drug Design Org. (2007, February 15).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 16. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. benthamscience.com [benthamscience.com]

- 20. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Versatility of the Piperazine Scaffold: A Technical Guide to its Diverse Biological Activities

Introduction: The Privileged Piperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a "privileged scaffold."[1][2] Its unique structural and physicochemical properties—conformational flexibility, the presence of two modifiable nitrogen atoms, and its ability to influence aqueous solubility and membrane permeability—make it a highly versatile building block in drug design.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted piperazines, offering insights into their mechanisms of action, and presenting standardized protocols for their evaluation. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical resource on this remarkable class of compounds.

The therapeutic relevance of the piperazine moiety is underscored by its presence in a multitude of FDA-approved drugs spanning a wide range of indications.[4][5][6] From the antipsychotic effects of aripiprazole to the anticancer activity of imatinib, the piperazine core has proven its utility in fine-tuning the pharmacological profiles of small molecules to achieve desired therapeutic outcomes.[3] This guide will delve into the key therapeutic areas where substituted piperazines have made a significant impact, including oncology, neuroscience, and infectious diseases.

I. Anticancer Activities of Substituted Piperazines

The development of novel anticancer agents is a critical area of research, and substituted piperazines have emerged as a promising class of compounds with potent antiproliferative effects.[4][7] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer cells.[8]

A. Mechanisms of Anticancer Action

Substituted piperazines have been shown to exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many piperazine derivatives are designed to target specific protein kinases that are crucial for cancer cell growth and survival. For example, Imatinib, a blockbuster drug for chronic myeloid leukemia, incorporates a piperazine moiety that is critical for its binding to the BCR-ABL kinase.[3][8]

-

Induction of Apoptosis: A significant number of piperazine-containing compounds have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[8][9][10] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Some piperazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[11]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Certain piperazine compounds have been found to inhibit this process.[11]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in the evaluation of potential anticancer agents is to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the substituted piperazine compounds in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

C. Data Presentation: Anticancer Activity of Representative Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-piperazine hybrid | A549 (Lung Cancer) | 5.24 | [9] |

| DO11-48 | K562 (Leukemia) | 0.5 | [9] |

| Vindoline-piperazine derivative 17 | KM12 (Colon Cancer) | Growth inhibition > 80% | [12] |

| Quinoxalinyl-piperazine derivative | Various (Breast, Skin, Pancreas, Cervix) | Not specified | [7] |

II. Neuropharmacological Activities: The Role of Piperazines in CNS Disorders

The piperazine scaffold is a prominent feature in many drugs that act on the central nervous system (CNS).[13][14] Its ability to interact with various neurotransmitter receptors makes it a valuable component in the development of antipsychotic, antidepressant, and anxiolytic medications.[14][15]

A. Mechanisms of Neuropharmacological Action

The neuropharmacological effects of substituted piperazines are primarily attributed to their interactions with dopamine and serotonin receptors.[13][16]

-

Antipsychotic Activity: Many atypical antipsychotics, such as clozapine and aripiprazole, contain a piperazine ring.[14][17] Their therapeutic efficacy is often linked to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors.[16]

-

Antidepressant and Anxiolytic Activity: Certain piperazine derivatives exhibit antidepressant and anxiolytic properties by acting as agonists or antagonists at specific serotonin receptor subtypes.[15] For instance, buspirone, an anxiolytic, is a piperazine derivative.[14]

B. Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To understand the mechanism of action of a neuroactive compound, it is crucial to determine its binding affinity for specific receptors. The radioligand binding assay is a highly sensitive and specific method for this purpose.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors) from cultured cells or animal brain tissue.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (substituted piperazine).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

C. Visualization: Simplified Dopamine D2 Receptor Signaling

Caption: Dopamine D2 receptor signaling and antagonism by a substituted piperazine.

III. Antimicrobial and Antiviral Potential of Piperazine Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[1][18] Substituted piperazines have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[5][19]

A. Mechanisms of Antimicrobial and Antiviral Action

-

Antibacterial and Antifungal Activity: The mechanisms by which piperazine derivatives exert their antibacterial and antifungal effects are varied and can include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation. Structural modifications, such as the addition of electron-withdrawing groups, have been shown to enhance antibacterial activity.[20]

-

Antiviral Activity: Piperazine-containing compounds have been investigated for their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Chikungunya virus.[5][21] Their antiviral mechanisms can involve targeting viral enzymes, such as reverse transcriptase or protease, or interfering with viral entry into host cells.[5] Some piperazine derivatives have also shown activity against flaviviruses like Zika and Dengue.[22]

B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for determining the MIC.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the substituted piperazine compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the clear wells (at and above the MIC) is plated onto an agar medium. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.

D. Data Presentation: Antimicrobial and Antiviral Activities of Piperazine Derivatives

| Compound Class | Target Organism/Virus | Activity Metric (Value) | Reference |

| Substituted piperazines | Staphylococcus aureus, Escherichia coli | MIC (2.22 µg/mL for one compound against C. albicans) | [1] |

| Benzamide-piperazine analogue | HIV-1 | IC50 (3.9 µM) | [5] |

| 2-methylpiperazine analogues | HIV-1 (CCR5 antagonist) | IC50 (0.0314 µM for one derivative) | [5] |

| Piperazine derivative 61 | Hepatitis B Virus (HBV) | EC50 (25.31 µM) | [5] |

| Piperazine-based compound 50 | Zika Virus (ZIKV) | IC50 (2.7 µM) | [22] |

| Piperazine-based compound 50 | SARS-CoV-2 | IC50 (22.5 µM) | [22] |

IV. Drug Discovery and Development Workflow

The journey of a substituted piperazine from a library of compounds to a potential drug candidate involves a systematic process of screening and optimization.

A. Visualization: General Workflow for Screening Substituted Piperazines

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 5. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production [mdpi.com]

- 10. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine [chemeurope.com]

- 18. apjhs.com [apjhs.com]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sti.bmj.com [sti.bmj.com]

In Silico Modeling and Conformational Analysis of Piperazine Structures

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and kinase inhibitors (e.g., imatinib).[1] Its value lies in its ability to modulate physicochemical properties (logP, solubility) and orient substituents in precise vectors. However, the piperazine ring is not a static hexagon; it is a dynamic entity subject to ring inversion (chair-boat-chair) and nitrogen pyramidal inversion .

Accurate in silico modeling of piperazine requires moving beyond standard force fields. This guide details a high-fidelity workflow for modeling piperazine conformational dynamics, emphasizing Quantum Mechanical (QM) validation over molecular mechanics (MM) for critical energy barriers.

Part 1: The Conformational Landscape

The Energy Hierarchy

Unlike benzene, piperazine is non-planar. Its conformational behavior is dominated by two distinct processes:[2][3]

-

Ring Inversion: The flexing of the carbon-nitrogen backbone (Chair

Twist-Boat -

Nitrogen Inversion: The "flipping" of the N-substituents between axial and equatorial positions.